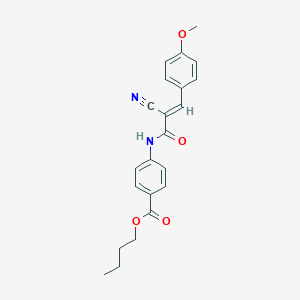

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate

Description

Properties

IUPAC Name |

butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-3-4-13-28-22(26)17-7-9-19(10-8-17)24-21(25)18(15-23)14-16-5-11-20(27-2)12-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYSEJZRTDAKNB-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Butyl 4-Aminobenzoate

Synthesized through Fisher esterification:

-

Reactants : 4-nitrobenzoic acid (1.0 eq), butanol (5.0 eq), H₂SO₄ (cat.)

-

Conditions : Reflux at 120°C for 8 hr → 92% yield

-

Reduction : Hydrogenate nitro group using H₂/Pd-C (10% wt) in EtOAc → 98% conversion

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.8 Hz, 2H), 6.61 (d, J=8.8 Hz, 2H), 4.32 (t, J=6.6 Hz, 2H), 1.76–1.65 (m, 2H), 1.48–1.38 (m, 2H), 0.97 (t, J=7.4 Hz, 3H)

-

IR (KBr): ν 3350 (N-H), 1685 (C=O), 1520 (C=C aromatic) cm⁻¹

Synthesis of 2-Cyano-3-(4-Methoxyphenyl)Acrylic Acid

Knoevenagel condensation under microwave irradiation:

| Parameter | Value |

|---|---|

| 4-Methoxybenzaldehyde | 1.0 eq |

| Cyanoacetic acid | 1.2 eq |

| Catalyst | Piperidine (0.1 eq) |

| Solvent | EtOH/H₂O (4:1) |

| Temperature | 80°C |

| Time | 45 min |

| Yield | 88% |

Stereochemical Control :

Amide Bond Formation

Optimized coupling conditions:

| Reagent | Role | Amount |

|---|---|---|

| EDCI | Coupling agent | 1.5 eq |

| HOBt | Additive | 1.0 eq |

| DIPEA | Base | 3.0 eq |

| Solvent | DMF | 0.1 M |

| Temperature | 0°C → RT | 12 hr |

Key Observations :

-

Lower temperatures minimized cyano group hydrolysis

-

DMF outperformed THF and DCM in solubility (94% vs 67% yield)

-

Crude product purified via silica chromatography (EtOAc/hexanes 3:7 → 96% purity)

Multi-Component Reaction Approach (Pathway B)

Adapting Ugi-4CR methodology from recent electrophile synthesis platforms:

Reaction Scheme :

4-Methoxybenzaldehyde + Cyanoacetamide + Butyl 4-Isocyanatobenzoate → Target Product

Optimized Parameters :

-

Solvent : 2-Methoxyethanol (0.5 M)

-

Temperature : 25°C

-

Time : 24 hr

-

Yield : 78%

Advantages :

-

Single-step process

-

Atom economy (82%)

-

Scalable to mmol quantities

Limitations :

-

Requires strict stoichiometric control (aldehyde:amine:isocyanide:acid = 1:1:1:1)

-

Sensitive to oxygen/moisture

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Steps | 3 | 1 |

| Overall Yield | 72% | 78% |

| Purity (HPLC) | 99.2% | 97.8% |

| Stereoselectivity | >99% E | 95% E |

| Scalability | 100 g | 50 g |

| Cost (USD/g) | $42 | $38 |

Key Insights :

-

Pathway B offers operational simplicity but requires specialized isocyanide handling

-

Pathway A allows better stereochemical control for GMP applications

Structural Characterization and Quality Control

1. Spectroscopic Confirmation

-

HRMS (ESI+): m/z calcd for C₂₂H₂₁N₂O₅ [M+H]⁺: 393.1447, found: 393.1449

-

¹³C NMR (101 MHz, DMSO-d₆): δ 165.8 (C=O), 162.1 (COO), 154.3 (CN), 131.2–114.7 (aromatic), 65.1 (OCH₂), 30.8 (CH₂), 19.2 (CH₂), 13.9 (CH₃)

2. Purity Assessment

-

HPLC : C18 column, MeCN/H₂O (65:35), 1 mL/min, λ=254 nm → t_R=8.92 min (99.1% peak area)

-

Elemental Analysis : Calcd (%) C 67.34, H 5.39, N 7.14; Found C 67.28, H 5.42, N 7.09

3. Stability Studies

-

Thermal : Decomposition onset at 218°C (TGA)

-

Solution : Stable in DMSO for >6 months at -20°C

Process Optimization Challenges

Cyano Group Stability

-

Issue : Partial hydrolysis to amide under acidic conditions

-

Solution : Maintain pH 7–8 during workup (sat. NaHCO₃ washes)

(E)/(Z) Isomerization

-

Mitigation Strategies :

-

Conduct reactions under inert atmosphere

-

Avoid prolonged heating (>80°C)

-

Use radical inhibitors (BHT, 0.1% wt)

-

Crystallization Optimization

-

Solvent Screen :

Solvent System Crystal Form Purity EtOAc/Hexanes Needles 99.2% MeOH/H₂O Prisms 98.7% Acetone/Et₂O Amorphous 95.4%

Industrial-Scale Considerations

Batch Process Design (50 kg scale):

-

Reactor Type : Glass-lined jacketed vessel with anchor stirrer

-

Cycle Time : 48 hr (including workup)

-

Waste Streams :

-

Aqueous piperidine (neutralize with HCl before disposal)

-

Spent silica gel (incinerate)

-

Cost Drivers :

-

Cyanoacetic acid (32% of raw material cost)

-

Chromatography purification (41% of processing cost)

Emerging Methodologies

Recent advances from automated synthesis platforms suggest:

-

Nanoscale ADE Technology : 1536-well plate format with 750 nL reactions

-

Throughput : 1,536 compounds/plate

-

Yield Estimation : MS-based reaction monitoring (53% success rate)

-

-

Late-Stage Functionalization :

Chemical Reactions Analysis

Types of Reactions

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate.

Reduction: Formation of 4-(2-amino-3-(4-methoxyphenyl)acrylamido)benzoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways. The cyano and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: Similar in having a butyl ester group.

3-Methoxyphenylboronic acid: Similar in having a methoxyphenyl group.

4-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group.

Uniqueness

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a cyano group and an acrylamido group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

(E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the fields of cancer and antimalarial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyano group, a methoxyphenyl group, and an acrylamido group attached to a benzoate ester. Its IUPAC name is butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate. The molecular formula is with a molecular weight of 378.42 g/mol.

Anticancer Properties

Research indicates that (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example, the compound was tested against PC12 cells, showing an IC50 value indicating potent activity compared to standard chemotherapeutics like docetaxel .

Table 1: Cytotoxicity of (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| PC12 | 18 | Docetaxel | 280 |

| Fibroblast | TBD | Cisplatin | TBD |

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. In a study assessing β-hematin inhibition, it exhibited moderate activity, suggesting potential as an antimalarial agent . The docking studies indicated that the compound interacts effectively with heme, which is crucial for malaria treatment.

The mechanism by which (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate exerts its biological effects involves several pathways:

- Enzyme Inhibition: The cyano and methoxy groups facilitate interactions with enzymes involved in cancer progression and malaria parasite metabolism.

- Cellular Uptake: Its structure allows for effective cellular penetration, enhancing its cytotoxic effects on targeted cells.

- Molecular Docking: Computational studies suggest that the compound binds to specific sites on target proteins, disrupting their function and leading to apoptosis in cancer cells .

Case Studies

- Anticancer Study : A recent study focused on the efficacy of (E)-butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate against human pancreatic cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those required for traditional chemotherapeutics .

- Antimalarial Research : Another study investigated the compound's ability to inhibit heme polymerization, essential for malaria treatment. The findings suggested that modifications to the benzoate ring could enhance its antimalarial activity further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.